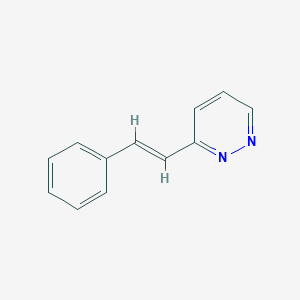

(E)-3-Styrylpyridazine

Description

Significance of Pyridazine-Containing Scaffolds in Advanced Organic Chemistry

Pyridazine (B1198779), a six-membered heterocyclic compound containing two adjacent nitrogen atoms, forms the core of a vast array of molecules that are of profound importance in advanced organic chemistry. nih.govnih.gov This structural motif is considered a "privileged scaffold" due to its prevalence in biologically active compounds and its versatile chemical nature. nih.govresearchgate.netrsc.org The presence of the nitrogen atoms imparts unique electronic properties to the ring system, influencing its reactivity and its ability to participate in various chemical transformations. nih.gov

The significance of pyridazine scaffolds extends across multiple domains:

Medicinal Chemistry: Pyridazine derivatives have been extensively investigated for their therapeutic potential, exhibiting a wide spectrum of biological activities. nih.gov These include applications as anticancer agents, where they can function as core frameworks or reactive components targeting various biological processes involved in cancer development. nih.gov

Agrochemicals: The structural features of pyridazines have also been harnessed in the development of new agrochemical products. nih.gov

Materials Science: The unique photophysical properties of certain pyridazine derivatives make them valuable in the design of functional materials.

Synthetic Chemistry: The pyridazine ring serves as a versatile building block in the synthesis of more complex molecules. Its functionalization allows for the creation of diverse molecular libraries for drug discovery and other applications. nih.gov

The ability of the pyridazine scaffold to be readily modified and incorporated into larger, more complex structures underscores its fundamental role in the advancement of organic chemistry. nih.gov

Overview of Styryl Heterocycles and their Chemical Relevance

Styryl heterocycles are a class of organic compounds characterized by a heterocyclic ring system connected to a styrene (B11656) moiety (a vinylbenzene group). This combination of an aromatic ring and a carbon-carbon double bond attached to a heterocycle gives rise to a range of interesting and useful chemical properties.

The chemical relevance of styryl heterocycles is multifaceted:

Fluorescence and Photophysical Properties: Many styryl heterocycles exhibit strong fluorescence, making them valuable as molecular probes and in the development of materials for organic electronics and photonics. mdpi.comresearchgate.net For instance, certain styrylpyrazoles are known for their blue-light emission with high quantum yields. mdpi.com

Biological Activity: The styryl motif is found in various biologically active molecules. For example, derivatives of (E)-3-styrylpyridine have been synthesized and evaluated as potential imaging agents for amyloid plaques in Alzheimer's disease. nih.gov

Synthetic Intermediates: The double bond in the styryl group provides a reactive site for various chemical transformations, allowing for the further elaboration of the molecular structure. This makes them useful intermediates in the synthesis of more complex heterocyclic systems.

The synthesis of styryl heterocycles can be achieved through various methods, including the reaction of anions of N-heterocycles with styrene oxide. cdnsciencepub.com

Scope and Research Imperatives for (E)-3-Styrylpyridazine

This compound, which incorporates both the pyridazine and styryl moieties, represents a specific target for chemical investigation. The "E" designation refers to the stereochemistry of the double bond, indicating that the pyridazine ring and the phenyl group are on opposite sides of the double bond.

While specific research on this compound is not as extensively documented as for some of its isomers or related compounds, its chemical structure suggests several avenues for research:

Synthesis: Developing efficient and stereoselective synthetic routes to this compound and its derivatives is a primary research goal. A known synthesis involves the reaction of 4-Methylpyridazine with Benzaldehyde. chemicalbook.com

Photophysical Properties: Given the fluorescent nature of many styryl heterocycles, a key research imperative is to characterize the absorption and emission properties of this compound. Understanding these properties could lead to its application in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Biological Evaluation: The combination of the pyridazine scaffold, known for its diverse biological activities, and the styryl group suggests that this compound and its derivatives could possess interesting pharmacological properties. Future research will likely focus on screening these compounds for various biological targets.

Chemical Reactivity: Investigating the reactivity of the pyridazine ring and the styryl double bond in this compound will provide a deeper understanding of its chemical behavior and open up possibilities for its use as a building block in the synthesis of more complex molecules.

The exploration of this compound is driven by the potential to uncover new chemical properties and applications arising from the synergistic combination of its constituent pyridazine and styryl fragments.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-2-phenylethenyl]pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-14-12/h1-10H/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYDPKJPMBRDPE-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-31-5 | |

| Record name | NSC69019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Contemporary Synthetic Strategies for E 3 Styrylpyridazine and Congeneric Structures

Direct Synthesis of (E)-3-Styrylpyridazine

The direct formation of the styryl group on a pre-existing pyridazine (B1198779) ring or the construction of the pyridazine ring with a styryl substituent already in place are two primary approaches for the synthesis of this compound.

Condensation Reactions in this compound Formation

Condensation reactions represent a classical and straightforward method for the formation of styryl derivatives. This typically involves the reaction of a methyl-substituted pyridazine with an aromatic aldehyde in the presence of a base or acid catalyst. The acidic protons of the methyl group on the pyridazine ring can be abstracted by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the styryl double bond.

For the synthesis of this compound, 3-methylpyridazine (B156695) can be reacted with benzaldehyde. The methyl group at the 3-position of the pyridazine ring possesses acidic hydrogens due to the electron-withdrawing nature of the pyridazine ring. vaia.com In the presence of a suitable base, these protons can be removed to generate a resonance-stabilized anion that can then react with benzaldehyde. vaia.com The subsequent elimination of a water molecule from the intermediate adduct leads to the formation of the styryl double bond. vaia.com The reaction conditions, such as the choice of base and solvent, can influence the yield and stereoselectivity of the product. Generally, reactions that allow for thermodynamic control favor the formation of the more stable (E)-isomer.

Table 1: Condensation Reaction for Styryl-like Pyridine (B92270) Synthesis

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| 4-Methylpyridine | Benzaldehyde | (E)-4-Styrylpyridine | Acidic methyl protons due to resonance stabilization of the anion by the nitrogen atom. vaia.com |

| 2-Methylpyridine | Benzaldehyde | (E)-2-Styrylpyridine | Negative charge delocalization onto the nitrogen atom makes the methyl proton acidic. vaia.com |

| 3-Methylpyridine | Benzaldehyde | (E)-3-Styrylpyridine | The anion is not as stabilized as in the 2- and 4-isomers, making the reaction less facile. vaia.com |

Alkyne Semihydrogenation Routes to (E)-3-Styrylpyridine Frameworks

The semihydrogenation of alkynes provides a powerful tool for the stereoselective synthesis of alkenes. To obtain the desired (E)-isomer of a styrylpyridazine, a trans-selective semihydrogenation of a 3-ethynylpyridazine (B1444659) derivative is required. While Lindlar's catalyst is famously used for the cis-selective semihydrogenation of alkynes to (Z)-alkenes, other catalytic systems have been developed to favor the formation of the (E)-isomer. nih.govmasterorganicchemistry.com

These E-selective semihydrogenation reactions often employ transition metal catalysts, such as iron or ruthenium complexes, under specific reaction conditions. wisc.eduacs.orgacs.org For instance, certain heterobimetallic catalysts, like those containing silver and ruthenium, have demonstrated high selectivity for the conversion of alkynes to E-alkenes. wisc.eduacs.org The mechanism can involve the initial formation of the (Z)-alkene, which then isomerizes to the more stable (E)-alkene under the reaction conditions. wisc.edu The choice of catalyst and reaction parameters is crucial to suppress over-hydrogenation to the corresponding alkane and to maximize the yield of the desired (E)-alkene. nih.gov

Table 2: Catalytic Systems for Alkyne Semihydrogenation

| Catalyst System | Selectivity | Key Features |

|---|---|---|

| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Z-alkene (cis) | Poisoned catalyst to prevent over-reduction. masterorganicchemistry.com |

| Iron PCP Pincer Alkyl Complex | Z-alkene (cis) | Homogeneous catalyst for transfer semihydrogenation. acs.org |

| Heterobimetallic (NHC)M'-MCp(CO)₂ (e.g., Ag-Ru) | E-alkene (trans) | Cooperative H₂ activation and subsequent isomerization of the Z-alkene. wisc.eduacs.org |

| Bimetallic Zr-Co Complex | Z-alkene (cis) | Active for semihydrogenation with some control over E/Z selectivity based on temperature. nih.gov |

Palladium-Catalyzed Cycloaddition and Cross-Coupling Methodologies for Styryl Heterocycles

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high efficiency and functional group tolerance for the formation of carbon-carbon bonds. The Heck and Suzuki-Miyaura coupling reactions are particularly relevant for the synthesis of this compound.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a 3-halopyridazine (e.g., 3-bromopyridazine (B1282269) or 3-chloropyridazine) with styrene (B11656). The reaction generally proceeds with high trans selectivity, directly yielding the desired (E)-isomer. organic-chemistry.orgsctunisie.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. sctunisie.org The choice of ligands, base, and solvent can significantly impact the reaction's efficiency. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling reaction provides another powerful method for constructing the styryl linkage. This reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com To synthesize this compound, two main routes are possible: the reaction of a 3-halopyridazine with (E)-styrylboronic acid or its esters, or the reaction of a 3-pyridinylboronic acid with an (E)-styryl halide. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govmdpi.comresearchgate.net

Table 3: Palladium-Catalyzed Synthesis of Styryl Heterocycles

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Key Features |

|---|---|---|---|---|

| Heck Coupling | 3-Halopyridazine | Styrene | Pd(OAc)₂ or PdCl₂ with a phosphine (B1218219) ligand and base | High trans selectivity, suitable for various aryl and heteroaryl halides. organic-chemistry.orgsctunisie.orgresearchgate.net |

| Suzuki-Miyaura Coupling | 3-Halopyridazine | (E)-Styrylboronic acid | Pd(PPh₃)₄ with a base (e.g., Na₂CO₃) | Mild conditions, high functional group tolerance. nih.govmdpi.commdpi.com |

| Suzuki-Miyaura Coupling | 3-Pyridinylboronic acid | (E)-Styryl halide | Pd catalyst and base | Versatile approach depending on the availability of starting materials. researchgate.netdergipark.org.tr |

Green Chemistry Principles in Styrylpyridazine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk In the synthesis of styrylpyridazines, these principles can be applied through various strategies, such as the use of greener solvents, microwave-assisted synthesis, and the development of catalyst systems that operate under milder conditions.

The replacement of hazardous solvents like DMF and NMP with more environmentally benign alternatives is a key focus. whiterose.ac.ukbohrium.comresearchoutreach.org Solvents derived from renewable resources or those with lower toxicity and environmental impact are being explored. mdpi.com Water is an attractive green solvent for some reactions, and the use of phase-transfer catalysts can facilitate reactions between water-insoluble organic substrates. sctunisie.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgresearchgate.netgeorgiasouthern.edumdpi.comnih.gov This technique can be particularly beneficial for the synthesis of pyridazine derivatives, including styrylpyridazines, by providing efficient and rapid heating. georgiasouthern.edunih.gov The use of solvent-free or solid-supported reactions under microwave irradiation further enhances the green credentials of a synthetic protocol. georgiasouthern.edu

N-Heterocyclization Pathways for Styrylated Pyridazine Analogues

While the previously discussed methods focus on modifying a pre-existing pyridazine ring, another approach involves the construction of the pyridazine ring itself from precursors that already contain the styryl moiety. This is known as N-heterocyclization.

Various methods exist for the synthesis of the pyridazine ring. organic-chemistry.orgliberty.edu For example, the reaction of β,γ-unsaturated hydrazones can lead to the formation of 1,6-dihydropyridazines, which can then be oxidized to pyridazines. organic-chemistry.org By starting with a hydrazone derived from a styryl-containing carbonyl compound, it is possible to construct a styrylated pyridazine. Another approach involves the inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkyne, which, after the extrusion of dinitrogen, yields a pyridazine. rsc.org If a styryl-substituted alkyne is used, this method can provide a route to styrylpyridazines. The biosynthesis of some pyridazine-containing natural products also involves a complex rearrangement of a diazo-containing precursor to form the pyridazine ring. nih.gov

Stereocontrol and E/Z Isomerism in Styrylpyridazine Synthesis

The stereochemistry of the double bond in styrylpyridazines is crucial, as the (E) and (Z) isomers can exhibit different physical, chemical, and biological properties. Therefore, controlling the E/Z isomerism during synthesis is of paramount importance.

As mentioned in section 2.1.2, the semihydrogenation of alkynes can be controlled to selectively produce either the (Z)- or (E)-alkene. While Lindlar's catalyst typically yields the (Z)-isomer through syn-addition of hydrogen, other catalytic systems have been developed for the selective formation of the (E)-isomer, often through a subsequent isomerization of the initially formed (Z)-alkene. nih.govwisc.eduacs.orgrsc.org

The Heck reaction is generally highly stereoselective, favoring the formation of the trans or (E)-product. organic-chemistry.orgsctunisie.org This is a result of the syn-addition of the palladium-aryl group and the alkene, followed by a syn-elimination of the palladium hydride. However, the regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the more or less substituted carbon of the alkene) can sometimes be an issue and may require careful control of reaction conditions and ligands. chemrxiv.org

In the Suzuki-Miyaura coupling , the stereochemistry of the product is determined by the stereochemistry of the starting materials. To obtain this compound, one would use (E)-styrylboronic acid or an (E)-styryl halide. Since the stereochemistry of the double bond is retained during the coupling reaction, this method provides excellent control over the E/Z isomerism of the final product.

Advanced Spectroscopic and Crystallographic Elucidation of E 3 Styrylpyridazine

Theoretical Spectroscopic Characterization

Computational methods serve as powerful predictive tools in modern chemistry, offering insights into molecular properties that complement and guide experimental work. For (E)-3-Styrylpyridazine, quantum chemical calculations are instrumental in predicting its spectroscopic behavior.

Density Functional Theory (DFT) Applications in Structural and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies. mdpi.comnih.gov By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a stable, optimized structure of this compound can be obtained. nih.govnih.gov This theoretical model provides data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule in its ground state. nih.govmdpi.com

Furthermore, DFT calculations are used to compute the molecule's infrared (IR) and Raman spectra. nih.govnih.gov The calculated harmonic vibrational frequencies, when scaled appropriately, show excellent agreement with experimental data and allow for a detailed assignment of each vibrational mode based on the potential energy distribution (PED). nih.govspectroscopyonline.com

Table 1: Selected Theoretical Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=C (vinylic) | 1.34 Å |

| C-C (styrene-vinyl) | 1.47 Å | |

| C-C (vinyl-pyridazine) | 1.48 Å | |

| N=N (pyridazine) | 1.33 Å | |

| Bond Angle | C=C-C (styrene) | 126.5° |

| C=C-C (pyridazine) | 125.8° |

Note: Data is representative of typical values obtained from DFT calculations for similar structures.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and NMR Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. mdpi.comnih.gov This method is highly effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds. researchgate.netresearcher.lifenih.gov By calculating the energies of electronic transitions, primarily the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, TD-DFT can predict the maximum absorption wavelength (λmax). nih.gov For conjugated systems like this compound, these calculations help to understand the nature of the electronic transitions and how they are influenced by the molecular structure. mdpi.comresearchgate.net

Table 2: Predicted Electronic Transitions for this compound (TD-DFT)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~310 | > 0.8 | HOMO → LUMO |

Note: Values are illustrative based on TD-DFT studies of similar styryl-heterocyclic systems.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. rsc.orggaussian.com This method, typically employed within a DFT framework, provides theoretical ¹H and ¹³C NMR spectra that are often in excellent agreement with experimental results. mdpi.comimist.mamdpi.com The GIAO method is invaluable for assigning ambiguous signals in experimental spectra and for confirming the proposed structure of a molecule. rsc.orgmdpi.com Comparing the calculated isotropic shielding values (referenced against a standard like tetramethylsilane, TMS) with the experimental chemical shifts serves as a robust validation of the molecular structure. mdpi.com

Experimental Spectroscopic Methods

Experimental spectroscopy provides direct physical measurements of molecular properties, serving as the ultimate arbiter for the validation of theoretical models.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. dummies.comvscht.cz The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structural features. Key vibrations include C-H stretches from the aromatic rings and the vinylic group, C=C and C=N stretching vibrations from the styrene (B11656) and pyridazine (B1198779) moieties, and various bending vibrations that are characteristic of the substitution patterns on the aromatic rings. liberty.edulibretexts.orglibretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100–3000 | Medium-Weak | Aromatic & Vinylic C-H Stretch |

| 1610–1580 | Medium | Aromatic C=C Ring Stretch |

| 1570–1550 | Medium | Pyridazine C=N Stretch |

| 980–960 | Strong | Trans Vinylic C-H Bend (out-of-plane) |

Note: Wavenumbers are typical for the assigned functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. uobasrah.edu.iq One-dimensional ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbons. nih.govthieme-connect.de

For this compound, the ¹H NMR spectrum shows distinct signals for the protons on the pyridazine ring, the styrene ring, and the vinylic double bond. The large coupling constant (typically >15 Hz) between the vinylic protons confirms the (E)- or trans-configuration of the double bond. The ¹³C NMR spectrum complements this by showing the corresponding signals for each unique carbon atom. nih.gov

Two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment. scribd.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the same spin system, such as those on the styrene and pyridazine rings. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift. science.govyoutube.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This technique is essential for connecting different fragments of the molecule and for assigning quaternary carbons that have no attached protons. sdsu.eduyoutube.comcolumbia.edu

Table 4: Representative ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-α (vinylic) | ~7.3 | d | ~16.0 |

| H-β (vinylic) | ~7.9 | d | ~16.0 |

| Styrene-H | 7.3–7.6 | m | - |

Table 5: Representative ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Vinylic C-α | ~128 |

| Vinylic C-β | ~135 |

| Styrene-C | 127–137 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of this compound, like other styryl-substituted N-heterocycles, is characterized by intense absorptions in the ultraviolet-visible (UV-Vis) region, arising from electronic transitions within the molecule. The absorption properties are largely dictated by the conjugated π-electron system that extends across the phenyl ring, the ethylenic bridge, and the pyridazine ring.

The primary electronic transitions observed for compounds with such chromophores are π → π* transitions. wikipedia.orglibretexts.org These transitions involve the promotion of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. Due to the extended conjugation in this compound, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths compared to the individual constituent aromatic rings.

Theoretical studies on related styrylpyridine compounds using time-dependent density functional theory (TD-DFT) have shown that the main absorption band originates from the S₀ → S₁ transition. nih.gov For trans-4-styrylpyridine, the experimental absorption maximum (λmax) is observed around 304 nm. nih.gov The position of the nitrogen atom in the heterocyclic ring can cause slight changes in the maximum absorption wavelengths. researcher.life For pyridazine itself in aqueous solution, solvent effects can cause shifts in the absorption peaks due to electrostatic interactions and fluctuations in the solvent configuration. acs.org

In the case of this compound, the absorption spectrum is expected to show a strong band in the UV region, characteristic of the π → π* transition of the conjugated styryl system. The exact λmax would be influenced by the solvent polarity, with more polar solvents potentially causing a shift in the absorption maximum. wikipedia.org The presence of the pyridazine ring, an electron-deficient heterocycle, can influence the intramolecular charge transfer (ICT) character of the electronic transition. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Expected λmax Range (nm) | Predominant Transition Type | Notes |

| This compound | 290 - 320 | π → π | Position influenced by solvent and electronic nature of the pyridazine ring. |

| trans-4-Styrylpyridine | ~304 | π → π | Experimental value for a related isomer. nih.gov |

| Pyridazine | ~246, ~340 | n → π, π → π | Transitions in the parent heterocycle. |

| Benzene | ~255 | π → π* (B-band) | Aromatic transition for comparison. wikipedia.org |

Fluorescence Spectroscopy and Quantum Yield Analysis

Molecules with extended π-conjugation and rigid structures, such as this compound, are often fluorescent. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). It can then relax to the ground state (S₀) via the emission of a photon, a process known as fluorescence.

The photophysical properties, including fluorescence quantum yield (ΦF) and lifetime (τ), of related trans-styrylpyridines have been shown to be temperature-dependent. At room temperature, the dominant deactivation pathway for the excited singlet state is often an activated twisting around the ethylenic double bond, which is a non-radiative process and quenches fluorescence. rsc.org However, at lower temperatures, this twisting motion is suppressed, and intersystem crossing to the triplet state (T₁) can become a more significant deactivation pathway. rsc.org

For pyridazine derivatives, the introduction of donor and acceptor moieties can lead to compounds exhibiting thermally activated delayed fluorescence (TADF). nih.govnih.gov In such systems, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, followed by delayed fluorescence. nih.govresearchgate.net For instance, a pyridazine derivative combined with a phenoxazine donor showed a photoluminescence quantum efficiency of 10.9%. researchgate.net

The fluorescence of this compound is expected to be sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.gov An increase in solvent polarity could stabilize a charge-transfer excited state, leading to a red-shift (bathochromic shift) in the emission spectrum. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. For many organic fluorophores, this value can be significantly influenced by the molecular structure and environment. mdpi.com

Table 2: Representative Photophysical Data for Related Pyridazine and Styryl Derivatives

| Compound/System | Emission λmax Range (nm) | Quantum Yield (ΦF) | Lifetime (ns) | Notes |

| Phenoxazine-Pyridazine Derivative | 534 - 609 (in toluene) | 0.109 | 93 - 143 (delayed) | Exhibits TADF. nih.govresearchgate.net |

| trans-Styrylpyridines | Varies with isomer and temperature | Temperature-dependent | Temperature-dependent | Fluorescence is quenched by rotational motion at room temperature. rsc.org |

| 1,3,5-Triazine (B166579) Styryl Derivatives | 399 - 422 (in acetonitrile) | 0.0026 - 0.0689 (in ethanol) | Not Specified | Shows positive solvatochromism. nih.govscispace.com |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound (C₁₂H₁₀N₂), the nominal molecular mass is 182 Da, and the monoisotopic mass is approximately 182.0844 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak is crucial as it directly confirms the molecular weight of the compound.

The fragmentation pattern of pyridazine derivatives under electron impact has been studied. researchgate.net A characteristic fragmentation pathway for the pyridazine ring involves the loss of a stable nitrogen molecule (N₂), resulting in a significant [M-28]⁺˙ peak. researchgate.net Another common fragmentation is the loss of hydrogen cyanide (HCN), leading to an [M-27]⁺ peak. researchgate.net

For this compound, the mass spectrum is expected to show a prominent molecular ion peak at m/z 182. Key fragmentation pathways would likely involve:

Loss of N₂: A peak at m/z 154 (182 - 28).

Loss of HCN: A peak at m/z 155 (182 - 27).

Cleavage of the styryl group: Fragmentation could lead to ions corresponding to the phenyl or pyridazinyl moieties.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. nih.gov

Table 3: Calculated Molecular Mass and Expected Fragments for this compound

| Species | Formula | Calculated m/z | Description |

| Molecular Ion [M]⁺˙ | [C₁₂H₁₀N₂]⁺˙ | 182.08 | Parent molecular ion. |

| [M-N₂]⁺˙ | [C₁₂H₁₀]⁺˙ | 154.08 | Loss of a neutral nitrogen molecule. |

| [M-HCN]⁺˙ | [C₁₁H₉N]⁺˙ | 155.07 | Loss of hydrogen cyanide. |

| Styryl Cation | [C₈H₇]⁺ | 103.05 | Cleavage yielding the styryl fragment. |

| Pyridazinyl Cation | [C₄H₃N₂]⁺ | 80.03 | Cleavage yielding the pyridazine fragment. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ethz.ch While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state and does not produce an EPR signal, its corresponding radical cation or radical anion can be generated through oxidation or reduction and studied by EPR.

EPR studies on radical anions of related nitrogen heterocycles like pyridine (B92270) and pyrazine have been conducted. rsc.orgtandfonline.com The resulting EPR spectra provide detailed information about the electronic structure of the radical, specifically the distribution of the unpaired electron density (spin density) across the molecule. This information is contained in the hyperfine coupling constants, which describe the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹⁴N and ¹H.

For the radical anion of this compound, the unpaired electron would occupy the LUMO of the neutral molecule. The EPR spectrum would be expected to show hyperfine couplings to the two nitrogen atoms of the pyridazine ring and to the various protons on the aromatic rings and the ethylenic bridge. rsc.org The magnitude of the ¹⁴N hyperfine coupling constants would indicate the extent to which the spin density is localized on the pyridazine moiety. Similarly, the proton coupling constants would map the spin distribution over the rest of the π-system. Analysis of these parameters can help to distinguish between σ-radicals and π-radicals. rsc.org

EPR spectroscopy is a powerful tool for characterizing reactive intermediates and understanding redox processes involving molecules like this compound. nih.gov

Table 4: General Principles of EPR for a Hypothetical this compound Radical

| Parameter | Information Provided | Expected Observation |

| g-factor | Electronic environment of the unpaired electron. | Value close to that of the free electron (~2.0023), with slight deviations due to spin-orbit coupling. |

| Hyperfine Coupling (¹⁴N) | Spin density on the nitrogen atoms. | A complex splitting pattern arising from two inequivalent nitrogen nuclei. |

| Hyperfine Coupling (¹H) | Spin density on the carbon atoms of the styryl framework. | Multiple smaller splittings from the various protons in the molecule. |

| Linewidth | Dynamic processes such as molecular tumbling or chemical exchange. | Varies with solvent viscosity and temperature. |

X-ray Crystallography for Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov Analysis of the diffraction pattern produced when a single crystal is irradiated with X-rays allows for the calculation of an electron density map, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. proteopedia.org

While the specific crystal structure of this compound is not publicly available, data from closely related styrylpyridine derivatives provide significant insight into its expected molecular conformation and packing. mdpi.com X-ray studies of precursors to styrylpyridine derivatives confirm that the double bond adopts a trans or E configuration. mdpi.com

The molecule is expected to be largely planar to maximize π-conjugation, with the pyridyl ring and the phenyl group being nearly coplanar with the C=C double bond. mdpi.com However, some degree of twisting between the aromatic rings is possible to alleviate steric strain. Intermolecular interactions such as π-π stacking and C-H···N hydrogen bonds are likely to play a significant role in the crystal packing, organizing the molecules into one-, two-, or three-dimensional supramolecular networks. mdpi.com These packing motifs can, in turn, influence the solid-state photophysical properties of the material.

Table 5: Representative Crystallographic Data from a Related Styrylpyridine Precursor

| Parameter | Typical Value/Observation | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| C=C Bond Length | ~1.33 - 1.34 Å | Consistent with a carbon-carbon double bond. |

| C-C=C-C Torsion Angle | ~180° | Confirms the trans (E) conformation of the ethylenic bridge. |

| Intermolecular Interactions | π-π stacking (~3.5-3.8 Å), C-H···N bonds | Governs the packing of molecules in the crystal lattice. |

| Molecular Planarity | Rings are largely coplanar with the double bond. | Maximizes electronic conjugation, affecting optical properties. |

(Note: Data in this table is illustrative, based on findings for related structures like 4-((E)-2-(pyridin-2-yl)vinyl)benzaldehyde). mdpi.com

Computational Chemistry and Theoretical Insights into E 3 Styrylpyridazine

Electronic Structure Theory and Molecular Orbital Analysis

The HOMO represents the orbital from which an electron is most likely to be donated, signifying the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For styrylpyridine-like compounds, the HOMO is typically localized over the styryl fragment, while the LUMO is distributed across the pyridazine (B1198779) ring, indicating that electronic transitions involve a charge transfer from the styryl moiety to the pyridazine ring.

Theoretical studies on related cyano-substituted styrylpyridines have shown that the introduction of substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. researchgate.net These findings suggest that the electronic properties of (E)-3-styrylpyridazine can be finely tuned by strategic substitution on either the phenyl or pyridazine rings.

Table 1: Frontier Molecular Orbital (FMO) Properties and Reactivity Descriptors

| Parameter | Description | Significance for this compound |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. A higher energy suggests a stronger tendency to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. A lower energy suggests a stronger tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | Relates to the molecule's ability to undergo oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | Relates to the molecule's ability to undergo reduction. |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as η = (I - A) / 2. | A larger value indicates greater stability and lower reactivity. researchgate.net |

| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1/η). | A larger value indicates higher reactivity. |

| Electronegativity (χ) | The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. | Provides insight into the overall electronic character of the molecule. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. Calculated as ω = χ² / (2η). | A higher value indicates a greater capacity to act as an electrophile. |

Note: The values for these parameters for this compound would be determined through specific DFT calculations.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and flexibility of this compound are crucial determinants of its physical and biological properties. Conformational analysis, through computational methods, allows for the exploration of the molecule's potential energy surface (PES), identifying stable conformers and the energy barriers that separate them.

For this compound, the key conformational degrees of freedom involve rotation around the single bonds connecting the pyridazine ring to the vinyl bridge and the vinyl bridge to the phenyl ring. Theoretical calculations, often performed by scanning the relevant torsion angles, can map out the energetic landscape. researchgate.net Studies on similar heterocyclic oligomers and substituted styryl systems have shown that planar or near-planar conformations are often the most stable due to the maximization of π-conjugation across the molecule. researchgate.netnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Styrylpyridazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.govarxiv.org For styrylpyridazine derivatives, QSAR and QSPR studies can be instrumental in predicting their potential as therapeutic agents or materials with specific properties.

These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to establish a mathematical relationship between these descriptors and the observed activity or property. nih.govsemanticscholar.org Descriptors can be categorized into several classes, including:

Electronic descriptors: Such as HOMO-LUMO energies, dipole moment, and atomic charges, which describe the electronic distribution.

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological descriptors: Which are numerical values derived from the molecular graph, representing aspects of molecular connectivity and branching.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions with their environment, such as proteins or membranes. nih.govmdpi.com For this compound, MD simulations can be a powerful tool to understand how it interacts with biological targets, which is crucial for drug discovery and design. rutgers.edu

In a typical MD simulation, the molecule of interest is placed in a simulated environment, often a box of water molecules, and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved iteratively to track the trajectory of each atom over time. This provides a detailed movie of the molecule's movements and interactions at the atomic level.

MD simulations can be used to:

Predict binding modes: By docking this compound into the active site of a target protein and then running an MD simulation, researchers can observe how the ligand settles into the binding pocket and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net

Assess binding stability: The root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation can indicate how stably it is bound to the protein.

Study conformational changes: MD simulations can reveal how the binding of this compound might induce conformational changes in the target protein, which can be critical for its biological function.

Calculate binding free energies: More advanced MD techniques can be used to estimate the binding affinity of this compound for its target, providing a quantitative measure of its potential potency.

While specific MD simulation studies on this compound are not prevalent in the literature, the methodology has been widely applied to similar small molecules interacting with a variety of protein targets, demonstrating its potential to provide invaluable insights into the molecular basis of action for this compound.

Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent environment can significantly influence the electronic and spectroscopic properties of a molecule. researchgate.net This phenomenon, known as solvatochromism, is particularly important for understanding the behavior of molecules in different media and for interpreting experimental spectroscopic data. mdpi.comgriffith.edu.au For this compound, computational methods can be employed to predict and rationalize the effects of solvents on its absorption and emission spectra.

Theoretical approaches to modeling solvent effects can be broadly categorized as either implicit or explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. nih.gov

Explicit solvent models involve including a number of individual solvent molecules in the simulation box along with the solute. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Computational studies on related styryl dyes and other organic molecules have shown that the absorption and emission maxima can shift to either longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths depending on the polarity of the solvent and the nature of the electronic transition. nih.gov For molecules like this compound, which possess a significant dipole moment that can change upon electronic excitation, a pronounced solvatochromic effect is expected. Time-dependent DFT (TD-DFT) calculations, combined with a suitable solvent model, can be used to predict the UV-Vis absorption spectra in different solvents and to analyze the nature of the electronic transitions involved. researcher.life This information is crucial for understanding the photophysical properties of this compound and for designing molecules with specific spectroscopic characteristics.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized, Lewis-like bonding orbitals. chemrxiv.org This analysis goes beyond the delocalized molecular orbitals to provide a more intuitive chemical picture of intramolecular interactions, charge distribution, and electron delocalization.

For this compound, NBO analysis can elucidate several key aspects of its electronic structure:

Hybridization and Bonding: NBO analysis determines the natural atomic orbitals and the natural hybrid orbitals that form the bonds within the molecule. This provides a quantitative description of the hybridization of each atom and the nature of the covalent bonds (e.g., σ vs. π character).

Charge Distribution: The analysis calculates the natural atomic charges, which offer a more chemically meaningful representation of the charge distribution compared to other methods. This can help identify the most electronegative and electropositive sites in the molecule.

NBO analysis on related heterocyclic systems has been used to understand the nature of intramolecular hydrogen bonds and other non-covalent interactions, which can play a significant role in determining the molecule's conformation and reactivity. mdpi.com Applying this analysis to this compound would provide a deeper understanding of its electronic delocalization and the factors contributing to its stability.

Reactivity Profiles and Mechanistic Investigations of E 3 Styrylpyridazine

Photoreactivity and Photoinduced Cyclization Processes

(E)-3-Styrylpyridazine and its derivatives are known to undergo photochemical reactions, most notably photoinduced cyclization. This process is a powerful tool for the synthesis of complex polycyclic aromatic compounds. nih.govscispace.com The underlying mechanism for this transformation is typically a 6π-electrocyclization, often referred to as a Mallory-type reaction. nih.gov Upon irradiation with UV light, the cis-isomer of the styrylpyridazine undergoes an intramolecular cyclization to form a dihydrophenanthrene-like intermediate. nih.govscispace.com Subsequent oxidation, which can occur in the presence of an oxidizing agent or sometimes spontaneously with the evolution of hydrogen, leads to the formation of a fully aromatic benzo[f]cinnoline (B12954418) system. nih.govresearchgate.net

Regioselectivity in Photoinduced Transformations

The regioselectivity of the photocyclization of styrylpyridazines is a critical aspect, determining the final product structure. In the case of 3-styrylpyridine, a close analog of 3-styrylpyridazine, the photocyclization can, in principle, lead to two different regioisomers: 2-azaphenanthrene and 4-azaphenanthrene. Research has shown that the reaction conditions, particularly the presence or absence of oxygen, play a crucial role in directing the regioselectivity. nih.gov

Under anaerobic (oxygen-free) conditions, the photocyclization of 3-styrylpyridine exhibits high regioselectivity, yielding the 2-azaphenanthrene product almost exclusively. nih.gov This selectivity is attributed to the fate of the initial dihydrophenanthrene intermediate. In the absence of an external oxidant, this intermediate can undergo a formal 1,7-hydrogen shift to form a more stable 1,4-dihydropyridine-type intermediate, which then aromatizes to the thermodynamically favored 2-azaphenanthrene. nih.gov

Conversely, in the presence of oxygen, the regioselectivity is diminished, and a mixture of both 2- and 4-azaphenanthrene products is observed. nih.gov This is because oxygen can act as an oxidizing agent, trapping the initial dihydrophenanthrene intermediates before rearrangement can occur, leading to a product distribution that reflects the initial sites of cyclization.

While direct studies on this compound are limited, it is reasonable to infer a similar behavior, where the photocyclization would lead to benzo[f]cinnoline derivatives, with the regioselectivity being influenced by the reaction conditions.

Intermediate Characterization in Photochemical Pathways

The photochemical pathways of styryl-heterocycles involve short-lived intermediates that are often challenging to characterize directly. However, studies on 3-styrylpyridines have provided insights into the nature of these transient species. The primary photoproduct is a 4a,4b-dihydrophenanthrene-type intermediate formed through a 6π-electrocyclization of the cis-isomer. nih.gov

Substitution and Functionalization Reactions of the Pyridazine (B1198779) Core

The pyridazine ring in this compound is an electron-deficient heteroaromatic system. This electronic nature makes it susceptible to nucleophilic substitution reactions, particularly at positions activated by the ring nitrogen atoms. masterorganicchemistry.com Halogenated pyridazines, for instance, readily undergo substitution with various nucleophiles. libretexts.org The reaction mechanism can vary, including SNAr (addition-elimination), cine-substitution, and mechanisms involving ring-opening and re-closure (SN(ANRORC)).

In contrast, electrophilic aromatic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the two adjacent nitrogen atoms. byjus.com Such reactions, if they occur, would require harsh conditions and would likely proceed at the carbon atoms with the highest electron density, which are typically the 4- and 5-positions. However, the styryl substituent at the 3-position will also influence the regioselectivity of such reactions.

Reactions at the Styryl Moiety, Including Double Bond Functionalization

The exocyclic carbon-carbon double bond in the styryl moiety of this compound is a site of potential reactivity, analogous to other styrenic compounds. This double bond can undergo a variety of addition reactions. For example, it can be hydrogenated to the corresponding saturated derivative or be subjected to electrophilic additions of halogens (e.g., Br₂) or hydrogen halides.

Furthermore, the double bond can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with 1,3-dipoles like nitrones or diazo compounds can lead to the formation of five-membered heterocyclic rings fused to the pyridazine system. nih.govyoutube.com The regioselectivity and stereoselectivity of these cycloadditions would be influenced by the electronic and steric properties of both the styrylpyridazine and the reacting dipole. nih.gov

Catalytic Reaction Mechanisms Involving this compound Precursors

The synthesis of this compound and its derivatives often involves catalytic cross-coupling reactions. The Heck and Suzuki-Miyaura reactions are particularly prominent methods for forming the styryl C-C bond. wikipedia.orgmdpi.com

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an alkene. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 3-halopyridazine with styrene (B11656) in the presence of a palladium catalyst and a base. researchgate.netsctunisie.orgresearchgate.net The catalytic cycle generally proceeds through the following key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridazine to form a Pd(II) species.

Migratory Insertion: The styrene coordinates to the palladium center, followed by insertion of the alkene into the Pd-C bond.

β-Hydride Elimination: Elimination of a hydride from the β-carbon atom forms the styrylpyridazine product and a palladium-hydride species.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species. wikipedia.org

The Suzuki-Miyaura reaction provides an alternative route, coupling a boronic acid or its ester with an aryl halide. mdpi.com For the synthesis of this compound, this could involve the reaction of a 3-halopyridazine with styrylboronic acid, or alternatively, 3-pyridazinylboronic acid with a styryl halide, catalyzed by a palladium complex. nih.govnih.govresearchgate.netmdpi.com The catalytic cycle for the Suzuki reaction involves:

Oxidative Addition: Similar to the Heck reaction, a Pd(0) catalyst undergoes oxidative addition to the aryl halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium center, a step that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. mdpi.com

Influence of Substituents on Chemical Reactivity and Selectivity

Substituents on either the pyridazine ring or the phenyl ring of the styryl moiety can significantly influence the reactivity and selectivity of reactions involving this compound.

In photocyclization reactions , electron-donating groups on the phenyl ring generally facilitate the reaction by stabilizing the positively charged character that can develop in the transition state of the electrocyclization. Conversely, electron-withdrawing groups can hinder the reaction. The position of the substituent can also affect the regioselectivity of the cyclization.

For nucleophilic substitution reactions on the pyridazine core, electron-withdrawing substituents on the ring will further activate it towards nucleophilic attack, while electron-donating groups will have a deactivating effect.

In reactions at the styryl double bond , the electronic nature of the substituents will influence the electron density of the double bond. Electron-donating groups on the phenyl ring increase the nucleophilicity of the double bond, making it more reactive towards electrophiles. Electron-withdrawing groups have the opposite effect. For example, in the context of double bond transposition in allybenzenes, electron-rich substrates have been shown to react faster than electron-poor ones.

The following table summarizes the expected influence of substituents on the reactivity of this compound:

| Reaction Type | Substituent Position | Electron-Donating Group Effect | Electron-Withdrawing Group Effect |

| Photocyclization | Phenyl ring | Rate enhancing | Rate decreasing |

| Nucleophilic Substitution | Pyridazine ring | Deactivating | Activating |

| Electrophilic Addition to Styryl Double Bond | Phenyl ring | Activating | Deactivating |

Advanced Functional Applications of E 3 Styrylpyridazine and Derivatives

Development of Materials for Organic Electronics and Photonics

The inherent donor-π-acceptor (D-π-A) nature of many styrylpyridazine derivatives, where the styryl moiety can be functionalized with electron-donating groups and the pyridazine (B1198779) acts as an electron-withdrawing core, makes them exceptionally suited for applications that rely on intramolecular charge transfer (ICT). This property is fundamental to the development of materials for organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical (NLO) devices.

While research into (E)-3-styrylpyridazine for these specific applications is emerging, the broader class of styryl- and azine-based compounds has demonstrated significant potential. In OLEDs, the goal is to create stable, efficient, and color-pure light-emitting materials. The performance of an OLED is often judged by its turn-on voltage, brightness (luminance), and efficiency (measured in candelas per ampere, cd/A, or lumens per watt, lm/W).

For instance, OLEDs fabricated using bis(8-hydroxyquinoline) zinc derivatives incorporating a styryl group (ZnStq_R) have shown strong performance. An OLED with a ZnStq_OCH₃:PVK active layer exhibited yellow electroluminescence with a maximum brightness of 2244 cd/m², a current efficiency of 1.24 cd/A, and a turn-on voltage of 6.94 V. mdpi.com Similarly, derivatives of 2-pyridone have been explored as emitters for sky-blue and white OLEDs. diva-portal.org The benzophenone (B1666685) core, which shares electron-deficient properties with pyridazine, has also been used to build host and emitter materials for high-efficiency OLEDs. nih.gov These examples underscore the viability of using styryl-functionalized heterocyclic systems to achieve efficient electroluminescence.

In the realm of organic photovoltaics, the focus is on designing materials that can efficiently absorb sunlight and convert it into electrical energy. Polymers based on the pyridazine core have been synthesized and tested in organic solar cells, achieving initial power conversion efficiencies of up to 0.5% for a 1.0 cm² active area. nih.gov The development of perovskite solar cells, the fastest-advancing solar technology, has also incidentally highlighted the utility of pyridine (B92270), which is used as an additive to form high-quality light-absorbing films. wikipedia.org This suggests that the nitrogen-containing heterocycles, like pyridazine, can play a crucial role in the fabrication and performance of next-generation solar devices.

Table 1: Performance of Selected Styryl/Azine Derivatives in Organic Electronic Devices This table presents data for compounds structurally related to this compound to illustrate the potential of this chemical class.

| Compound Class/Derivative | Application | Key Performance Metrics | Source(s) |

|---|---|---|---|

| ZnStq_OCH₃:PVK | OLED | Max. Brightness: 2244 cd/m²; Max. Efficiency: 1.24 cd/A; Turn-on Voltage: 6.94 V | mdpi.com |

| Pyrene-Benzimidazole Derivative | Blue OLED | Max. EQE: 4.3%; Max. Luminance: 290 cd/m²; CIE: (0.1482, 0.1300) | nih.gov |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. nih.gov This property is critical for technologies like frequency conversion, optical switching, and data storage. The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). Materials with large β values are sought after for applications like second-harmonic generation (SHG), which doubles the frequency (halving the wavelength) of incident light.

The D-π-A structure of styryl-azine systems is ideal for creating a large change in dipole moment upon excitation, which is a key requirement for a high NLO response. Research on 3,6-bis(2-pyridyl)pyridazine, a related pyridazine compound, demonstrated NLO activity, though its SHG efficiency was low, it possessed a large first hyperpolarizability. spiedigitallibrary.org Studies on styryl dyes based on an imidazo[1,2-a]pyridine (B132010) core, which is also an electron-deficient azine system, have shown that the styryl group's position and the presence of electron-donating groups significantly enhance NLO properties. mdpi.com These findings suggest that this compound, with its direct conjugation between the styryl group and the electron-deficient pyridazine ring, is a strong candidate for NLO applications.

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. researchgate.net This phenomenon is highly valuable for applications like 3D microfabrication, high-resolution bioimaging, and photodynamic therapy because it allows for deeper tissue penetration with near-infrared (NIR) light and highly localized excitation. researchgate.netnih.gov The efficiency of this process is measured by the TPA cross-section (σ), typically in Göppert-Mayer (GM) units.

Multi-branched chromophores featuring a central electron-accepting core and radiating π-conjugated arms with donor end-groups often exhibit large TPA cross-sections. Several studies on styryl derivatives with a 1,3,5-triazine (B166579) (another azine) or pyridine core have demonstrated this principle. For example, multi-branched styryl-triazine derivatives have been synthesized with TPA cross-sections measured up to 1023 GM. nih.gov The TPA properties were found to increase with the electron-donating strength of the terminal groups and the extension of the π-conjugation length. nih.gov Furthermore, theoretical studies on chromophores with a bipyrazine core have predicted even larger TPA responses, potentially reaching 6210 GM. rsc.org Given that this compound shares the core features of a styryl donor arm and an azine acceptor core, it is expected to exhibit significant TPA properties, making it a promising platform for developing advanced TPA dyes.

Table 2: Two-Photon Absorption (TPA) Cross-Sections for Related Styryl-Azine Systems This table shows representative TPA data for compounds with similar structural motifs to this compound.

| Compound Class/Derivative | Core Structure | Max. TPA Cross-Section (σ) | Source(s) |

|---|---|---|---|

| Multi-branched Styryl Dye | 1,3,5-Triazine | 1023 GM | nih.gov |

| Multi-branched Styryl Dye | Pyridine | TPA properties greatly enhanced upon protonation | spiedigitallibrary.org |

| (BAC-EY)₂-BPZ-CN (Theoretical) | Bipyrazine | 6210 GM | rsc.org |

Chemical Probes and Ligands in Advanced Research

The photophysical properties and structural planarity of this compound and its derivatives make them suitable for use as specialized tools in biochemical research, particularly as fluorescent probes for imaging and as ligands designed to interact with specific biological macromolecules.

Fluorescent probes are essential for visualizing cellular structures and processes in living systems. Ideal probes possess high fluorescence quantum yields, large Stokes shifts (the separation between absorption and emission maxima) to minimize self-quenching, and the ability to target specific organelles. Styryl-based dyes, particularly cationic styrylpyridinium derivatives, have been extensively studied for this purpose. nih.govpku.edu.cn

A set of synthesized styrylpyridinium compounds showed large Stokes' shifts (up to 352 nm) and photoluminescence quantum yields as high as 15.1%. nih.govpku.edu.cn Cell staining experiments with one such derivative revealed strong fluorescent signals localized within the cell cytoplasm, demonstrating its utility as a cell-labeling agent. nih.govpku.edu.cn By modifying the electron-donating and -accepting moieties, the localization of these probes can be tuned. For example, while cationic styrylpyridinium probes often localize in mitochondria, related styryl pyridine-N-oxide derivatives have been shown to target lipid droplets. nih.gov This ability to direct probes to different subcellular compartments is crucial for detailed biological studies. The this compound framework offers a versatile scaffold for creating a new generation of fluorescent probes whose properties and cellular targets can be systematically modified.

Mechanistic Studies of Biological Activities as Chemical Tools

Elucidation of Antifungal Mechanisms through Membrane Permeabilization

The antifungal activity of certain styryl-based heterocyclic compounds, structurally analogous to this compound, is primarily attributed to their ability to disrupt the integrity of the fungal cell membrane. The proposed mechanism involves the insertion of the lipophilic portion of the molecule into the lipid bilayer of the plasma membrane. nih.gov

Specifically, for styrylpyridinium derivatives, which share the styryl group and a nitrogen-containing aromatic ring with styrylpyridazines, the antifungal action is clearly linked to membrane permeabilization. nih.gov The hydrophobic alkyl chains attached to the nitrogen atom of the pyridinium (B92312) ring are thought to embed themselves within the non-polar hydrocarbon tails of the membrane lipids. nih.gov Simultaneously, the positively charged pyridinium headgroup remains positioned at the polar surface of the membrane. nih.gov This molecular arrangement disrupts the ordered structure of the lipid bilayer, leading to increased membrane permeability. nih.gov The extent of this membrane damage has been shown to be dependent on the length of the alkyl chain, with longer chains causing more significant impairment of the plasma membrane. nih.gov This disruption of the membrane barrier leads to the leakage of essential intracellular components and ultimately results in fungal cell death.

It is highly probable that this compound derivatives with appropriate lipophilic substituents would exhibit a similar mode of action. The styryl moiety provides the necessary hydrophobicity to interact with the lipid core of the membrane, while the pyridazine ring can interact with the polar head groups of the lipids. The investigation of how different substituents on the styryl and pyridazine rings modulate this membrane-disrupting activity is a key area of research in the development of new antifungal agents based on this scaffold.

Investigation of Enzyme Inhibition Pathways (e.g., HDAC1)

Pyridazine and its derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs), which are crucial regulators of gene expression and are implicated in diseases like cancer. The investigation of their inhibition pathways often involves a combination of enzymatic assays, structure-activity relationship (SAR) studies, and computational modeling.

HDAC inhibitors typically possess three key structural components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies a hydrophobic tunnel, and a "cap" group that interacts with residues at the rim of the active site. mdpi.comnih.gov For pyridazinone-based HDAC inhibitors, the pyridazinone core can serve as part of the linker or be incorporated into the cap group, while a functional group like a hydroxamic acid acts as the ZBG. acs.orgnih.gov

Molecular docking studies of pyridone-based HDAC inhibitors have revealed that a long alkyl linker and bulky hydrophobic cap groups can influence their in vitro activity. nih.gov For class I HDACs such as HDAC1, 2, and 3, inhibitors based on a 2-aminobenzamide (B116534) scaffold have shown selectivity. mdpi.commdpi.com The design of these inhibitors often involves modifying the cap group to achieve specific interactions with the amino acid residues at the entrance of the active site. mdpi.com For instance, pyridazine-based dual inhibitors of PARP7 and HDACs have been developed, and their mechanism of action is being elucidated through in vitro and in vivo experiments. nih.govresearchgate.net

While specific studies on this compound as an HDAC1 inhibitor are not widely reported, the general principles of HDAC inhibition by related heterocyclic compounds provide a framework for its potential investigation. A hypothetical study would involve synthesizing derivatives of this compound incorporating a known ZBG and then evaluating their inhibitory activity against HDAC1. Subsequent SAR and molecular modeling studies would help to understand the specific interactions with the enzyme's active site and to optimize the inhibitory potency and selectivity.

| Inhibitor Class | Enzyme Target | Key Mechanistic Feature |

| Pyridazinone-based dual inhibitors | PARP7/HDACs | Balanced inhibition of both targets. nih.gov |

| Pyridone-based inhibitors | HDACs | Conjugated system with an olefin connecting to a hydroxamic acid ZBG. nih.gov |

| 2-Aminobenzamide derivatives | Class I HDACs (HDAC1, 2, 3) | 2-aminobenzamide acts as a selective ZBG for class I HDACs. mdpi.commdpi.com |

Characterization of Insecticidal Mode of Action

The insecticidal activity of many chemical compounds, including those with heterocyclic cores, often stems from their ability to interfere with the insect's nervous system. nih.govelsevierpure.com The primary targets are typically vital proteins such as ion channels or enzymes involved in neurotransmission. nih.govufl.edu

Common mechanisms of insecticidal action include:

Disruption of Voltage-Gated Sodium Channels: Many insecticides, like pyrethroids, act as axonic poisons by binding to voltage-gated sodium channels. nih.govufl.edu This prevents the channels from closing properly, leading to continuous nerve stimulation, tremors, paralysis, and eventual death of the insect. ufl.edu

Inhibition of Acetylcholinesterase (AChE): Organophosphate and carbamate (B1207046) insecticides are synaptic poisons that inhibit AChE. nih.gov This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synapse. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerves, uncoordinated movement, and ultimately, death. nih.gov

Agonism of Nicotinic Acetylcholine Receptors (nAChRs): Neonicotinoid insecticides mimic the action of acetylcholine but are not broken down by AChE. ufl.edu This leads to persistent and uncontrollable nerve impulses.

While specific studies detailing the insecticidal mode of action of this compound are limited in publicly available literature, it is plausible that its activity, if any, would fall into one of these neurotoxic pathways. Characterization of its mode of action would involve a series of electrophysiological and biochemical assays to determine its primary molecular target within the insect nervous system. For example, researchers would investigate its effects on nerve firing patterns, its ability to inhibit AChE, or its binding affinity for nAChRs. Such studies are crucial for understanding the compound's selectivity and for developing more effective and safer insecticides.

Analysis of Antimicrobial Activity at a Molecular Level

The antimicrobial activity of pyridazine derivatives has been documented against a range of bacterial pathogens. The analysis of their mechanism of action at the molecular level often involves identifying the specific bacterial enzyme or cellular process that is inhibited by the compound.

One approach is through molecular docking studies, which can predict the binding of a compound to the active site of a known antibacterial target. For instance, some pyridazinone derivatives have been evaluated for their antibacterial activity, and computational studies have been used to investigate their interactions with bacterial proteins. nih.gov These studies can reveal potential hydrogen bonding and hydrophobic interactions that stabilize the compound within the active site of the enzyme.

A key target for antibacterial drugs is the bacterial cell wall synthesis pathway, as it is essential for bacterial survival and absent in humans. The enzyme D-alanine:D-alanine ligase (Ddl), which is involved in the synthesis of peptidoglycan precursors, has been a focus of such investigations. nih.govplos.org Studies on 6-arylpyrido[2,3-d]pyrimidines, which are structurally related to pyridazines, have shown that these compounds can act as ATP-competitive inhibitors of E. coli DdlB. nih.govplos.org This means they bind to the ATP-binding pocket of the enzyme, preventing it from carrying out its catalytic function and thereby halting cell wall synthesis.

Another potential mechanism is the inhibition of other essential bacterial enzymes, such as dihydropteroate (B1496061) synthase, which is involved in the folate synthesis pathway. mdpi.com By identifying the specific molecular target and elucidating the binding interactions, researchers can understand the basis for the antimicrobial activity and design more potent and selective derivatives.

| Pyridazine Derivative Class | Proposed Molecular Target | Mechanism of Inhibition |

| Pyridazinone derivatives | Various bacterial proteins | Binding to active sites, as suggested by molecular docking. nih.gov |

| 6-Arylpyrido[2,3-d]pyrimidines | D-alanine:D-alanine ligase (DdlB) | ATP-competitive inhibition. nih.govplos.org |

| Various pyridazine derivatives | Dihydropteroate synthase | Inhibition of folate synthesis. mdpi.com |

Ligands and Catalysts in Homogeneous and Heterogeneous Systems

The pyridazine scaffold, with its two adjacent nitrogen atoms, possesses the fundamental electronic properties required for coordination to metal centers. These nitrogen atoms have lone pairs of electrons that can be donated to a metal ion, forming a coordination complex. This ability to act as a ligand is the basis for the potential application of pyridazine derivatives in catalysis.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, pyridazine-containing ligands can be used to modify the properties of a metal catalyst. By coordinating to the metal, the ligand can influence its steric and electronic environment, thereby affecting the catalyst's activity, selectivity, and stability. For example, bidentate ligands containing the pyridazine moiety can form chelate rings with a metal center, which often leads to more stable and selective catalysts.